MAO-A Inhibition: 4-Ethylcatechol vs. 4-Methylcatechol Potency
In a comparative study of human monoamine oxidase (MAO) inhibitors, 4-ethylcatechol demonstrated an IC50 value of 12.6 μM against MAO-A, while its closest analog, 4-methylcatechol, was more potent with an IC50 of 10.0 μM [1]. This 26% difference in potency (2.6 μM) highlights that 4-ethylcatechol is a distinct, less potent inhibitor compared to its methyl-substituted counterpart, a critical distinction for experiments where a more moderate inhibition profile is required to avoid complete enzyme shutdown.
| Evidence Dimension | IC50 for Human MAO-A Inhibition |
|---|---|
| Target Compound Data | 12.6 μM |
| Comparator Or Baseline | 4-Methylcatechol: 10.0 μM |
| Quantified Difference | 4-ethylcatechol is 26% less potent (2.6 μM higher IC50) |
| Conditions | In vitro enzyme inhibition assay with human MAO-A |
Why This Matters
This quantified difference in potency is essential for researchers designing dose-response studies or investigating structure-activity relationships (SAR) within the catechol series, as a simple substitution could alter the biological outcome.
- [1] Hong, S.W., et al. (2025). Potent inhibition of human monoamine oxidase A and B by phenolic compounds and polyunsaturated fatty acids in tobacco smoke. Chemico-Biological Interactions, 111477. doi: 10.1016/j.cbi.2025.111477 View Source
